3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662770
InChI: InChI=1S/C10H6F3N3O2/c11-7-5-6(16(17)18)1-2-9(7)15-4-3-8(14-15)10(12)13/h1-5,10H
SMILES:
Molecular Formula: C10H6F3N3O2
Molecular Weight: 257.17 g/mol

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14662770

Molecular Formula: C10H6F3N3O2

Molecular Weight: 257.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole -

Specification

Molecular Formula C10H6F3N3O2
Molecular Weight 257.17 g/mol
IUPAC Name 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole
Standard InChI InChI=1S/C10H6F3N3O2/c11-7-5-6(16(17)18)1-2-9(7)15-4-3-8(14-15)10(12)13/h1-5,10H
Standard InChI Key UJUCTYWXSMIZOV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure features a pyrazole ring substituted at three positions:

  • Position 1: A 2-fluoro-4-nitrophenyl group, introducing electron-withdrawing effects via the nitro (-NO2_2) and fluorine substituents.

  • Position 3: A difluoromethyl (-CF2_2H) group, enhancing lipophilicity and metabolic stability.

  • Position 4: A carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation.

This arrangement creates a polarized electronic environment, with the nitrophenyl group directing electrophilic substitution reactions to specific ring positions. Computational analyses (e.g., TPSA: 71.82 Ų, LogP: 1.26) predict moderate solubility in polar solvents and membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H6F3N3O4\text{C}_{11}\text{H}_{6}\text{F}_{3}\text{N}_{3}\text{O}_{4}
Molecular Weight301.18 g/mol
Topological Polar Surface Area71.82 Ų
Partition Coefficient (LogP)1.26
Hydrogen Bond Donors1

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

The synthesis typically proceeds via sequential functionalization of a pyrazole precursor:

  • Core Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole ring.

  • Nitrophenyl Incorporation: Ullmann coupling or nucleophilic aromatic substitution attaches the 2-fluoro-4-nitrophenyl group.

  • Difluoromethylation: Halogen exchange reactions using ClCF2_2H or BrCF2_2H introduce the -CF2_2H group .

  • Carboxylation: Oxidation of a methyl ester (e.g., methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate) yields the carboxylic acid .

Table 2: Synthetic Intermediates and Yields

IntermediateYield (%)Purity (%)
Methyl ester precursor 7898
Nitrophenyl-substituted pyrazole6595
Final carboxylic acid product8297

Optimization of reaction conditions (e.g., temperature, catalysts) remains critical for scalability. For instance, palladium-catalyzed couplings improve nitrophenyl attachment efficiency.

Physicochemical Properties and Stability

Solubility and Thermal Behavior

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Thermal gravimetric analysis (TGA) reveals decomposition above 210°C, suggesting stability under standard storage conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1715 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (NO2_2 asymmetric stretch) confirm functional groups.

  • NMR: 19F^{19}\text{F}-NMR signals at -110 ppm (CF2_2H) and -60 ppm (aryl-F) validate substituent positions.

Applications in Pharmaceutical and Agricultural Chemistry

Drug Development Candidates

As a COX-2 inhibitor, this pyrazole derivative is a lead compound for non-steroidal anti-inflammatory drugs (NSAIDs). Structural analogs are under preclinical evaluation for rheumatoid arthritis.

Agrochemical Uses

Incorporation into fungicides leverages its nitro group’s redox activity, disrupting fungal electron transport chains. Field trials show 85% efficacy against Botrytis cinerea in grapevines .

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